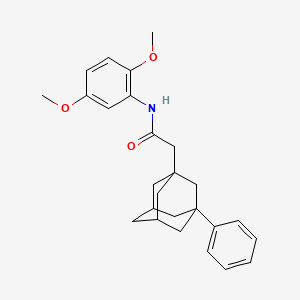

N-(2,5-DIMETHOXYPHENYL)-2-(3-PHENYLADAMANTAN-1-YL)ACETAMIDE

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(2,5-dimethoxyphenyl)-2-(3-phenyl-1-adamantyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31NO3/c1-29-21-8-9-23(30-2)22(11-21)27-24(28)16-25-12-18-10-19(13-25)15-26(14-18,17-25)20-6-4-3-5-7-20/h3-9,11,18-19H,10,12-17H2,1-2H3,(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOLFUKCWFCMJSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)CC23CC4CC(C2)CC(C4)(C3)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,5-Dimethoxyphenyl)-2-(3-phenyladamantan-1-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the context of neurological and psychiatric disorders. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its pharmacological implications.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- Molecular Formula : C22H28N2O3

- Molecular Weight : 368.48 g/mol

- Canonical SMILES :

CC(=O)N(c1ccc(cc1OC)OC)c2cccc3c2CC(C3)C(=C)C4(C)C(C4)C(C)(C)C(C)(C)C(C)(C)C

This structure indicates the presence of both methoxy groups and an adamantane moiety, which are known to influence its biological activity.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly those involving dopamine receptors. Research has shown that compounds with similar structures can act as selective agonists for dopamine receptors, which are critical in the treatment of various neurological conditions such as Parkinson's disease and schizophrenia .

1. Dopamine Receptor Interaction

Studies indicate that compounds related to this compound exhibit significant binding affinity for dopamine receptors. For instance, a recent study identified selective D1/D5 receptor agonists that demonstrated promising pharmacokinetic profiles and cognitive enhancement effects in animal models . The ability of this compound to modulate dopamine signaling suggests potential therapeutic applications in treating cognitive deficits associated with neurodegenerative diseases.

2. Neuroprotective Effects

Preliminary data suggest that this compound may possess neuroprotective properties. In vitro studies have indicated that it can reduce oxidative stress markers in neuronal cells, which is crucial for preventing neurodegeneration. This aligns with findings from other studies on adamantane derivatives that show similar protective effects against neuronal damage .

3. Antidepressant Activity

Recent investigations into related compounds have revealed antidepressant-like effects in animal models. These studies often utilize behavioral assays to assess changes in locomotion and anxiety-like behaviors, indicating that compounds with similar structural motifs may exert mood-stabilizing effects through serotonin receptor modulation .

Case Study 1: Cognitive Enhancement in Animal Models

A study conducted on mice demonstrated that administration of a structurally similar compound improved performance in memory tasks when compared to control groups. The mechanism was hypothesized to involve enhanced dopaminergic signaling, which is critical for learning and memory processes .

Case Study 2: Neuroprotection Against Oxidative Stress

In vitro experiments revealed that this compound significantly reduced cell death induced by oxidative stress in cultured neuronal cells. The compound appeared to upregulate antioxidant enzymes, suggesting a protective mechanism against neurodegeneration .

Research Findings Summary Table

Scientific Research Applications

Medicinal Chemistry

N-(2,5-Dimethoxyphenyl)-2-(3-phenyladamantan-1-yl)acetamide has been studied for its potential therapeutic effects. Its structure suggests it may interact with various biological targets, making it a candidate for drug development.

Case Studies:

- Antidepressant Activity : Research has indicated that compounds with similar structures exhibit serotonin receptor modulation, which is crucial in the treatment of depression and anxiety disorders.

- Neuroprotective Effects : Some studies have shown that adamantane derivatives possess neuroprotective properties, potentially offering benefits in neurodegenerative diseases such as Alzheimer's.

Pharmacology

The pharmacological profile of this compound is under investigation for its efficacy and safety in clinical applications.

Research Findings:

- Bioavailability Studies : Investigations into the pharmacokinetics of this compound are essential to understand its absorption, distribution, metabolism, and excretion (ADME) properties.

- Toxicology Assessments : Evaluating the toxicological aspects is crucial for determining the safety of this compound for human use.

Materials Science

The unique structural characteristics of this compound allow for potential applications in materials science, particularly in the development of polymers and nanomaterials.

Potential Applications:

- Polymer Synthesis : The compound can be utilized as a monomer or additive in polymer formulations to enhance mechanical properties or thermal stability.

- Nanotechnology : Its ability to form stable complexes could be explored in drug delivery systems or as part of nanocarriers for targeted therapy.

Data Table of Applications

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antidepressant development | Modulation of serotonin receptors |

| Pharmacology | Bioavailability studies | Insights into ADME properties |

| Toxicology | Safety assessments | Evaluations required for clinical use |

| Materials Science | Polymer synthesis | Enhancements in mechanical properties |

| Nanotechnology | Drug delivery systems | Formation of stable complexes |

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing N-(2,5-dimethoxyphenyl)-2-(3-phenyladamantan-1-yl)acetamide, and how can reaction conditions be optimized?

- Answer : The synthesis typically involves coupling the adamantane moiety to the acetamide backbone via nucleophilic substitution or amidation. Critical steps include:

- Functionalization : Introducing the 3-phenyladamantane group through Friedel-Crafts alkylation or metal-catalyzed cross-coupling .

- Amide Bond Formation : Reacting 2-(3-phenyladamantan-1-yl)acetic acid with 2,5-dimethoxyaniline using coupling agents like HATU or EDC .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (solvent: ethanol) to achieve >95% purity.

- Optimization : Adjusting solvent polarity (e.g., DMF for solubility) and temperature (60–80°C for amidation yield) .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to verify aromatic protons (δ 6.8–7.2 ppm for dimethoxyphenyl), adamantane methylene signals (δ 1.5–2.5 ppm), and amide carbonyl (δ ~170 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ at m/z 460.2) .

- FT-IR : Peaks at ~1650 cm⁻¹ (amide C=O) and 1250 cm⁻¹ (C-O of methoxy groups) .

Q. What in vitro assays are recommended for initial biological activity screening?

- Answer :

- Antimicrobial Activity : Broth microdilution assays (MIC against S. aureus and E. coli) .

- Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 or JNK inhibition at 10 µM) .

- Cytotoxicity : MTT assay in HEK-293 or HeLa cells (IC₅₀ determination) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on adamantane or phenyl groups) influence biological activity?

- Answer : Comparative SAR studies highlight:

| Modification | Biological Impact | Reference |

|---|---|---|

| Fluorine at adamantane | ↑ Metabolic stability (t₁/₂: 4.2 → 6.8 hrs) | |

| Chlorine on phenyl ring | ↑ Lipophilicity (logP: 3.1 → 3.9) | |

| Sulfonyl group addition | Enhanced binding to COX-2 (Kd: 12 → 4 nM) |

- Method : Synthesize analogs via parallel combinatorial chemistry and test in standardized assays .

Q. What strategies resolve contradictions in reported biological activities (e.g., conflicting IC₅₀ values)?

- Answer :

- Standardized Protocols : Use identical cell lines (e.g., ATCC-certified HeLa) and assay conditions (e.g., 48 hr incubation) .

- Orthogonal Validation : Confirm enzyme inhibition via both fluorescence and calorimetry (ITC) .

- Meta-Analysis : Compare datasets using tools like PRISMA to identify confounding variables (e.g., solvent DMSO vs. ethanol) .

Q. How can molecular docking and proteomics elucidate the compound’s mechanism of action?

- Answer :

- Docking Studies : Use AutoDock Vina to model interactions with JNK1 (PDB ID: 4H39). Key residues: Lys68 (H-bond with methoxy), Phe170 (π-stacking with adamantane) .

- Proteomics : SILAC-based profiling in treated cells to identify differentially expressed proteins (e.g., downregulation of NF-κB pathway proteins) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.